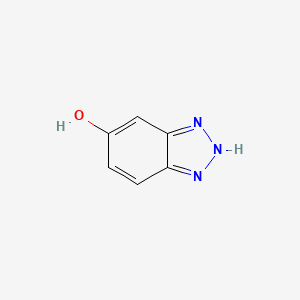

5-Hydroxybenzotriazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-4-1-2-5-6(3-4)8-9-7-5/h1-3,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNFZAOYHOOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Hydroxybenzotriazole and Its Analogs

Regioselective Synthesis of 5-Hydroxybenzotriazole Isomers

The precise control of substituent placement on the benzotriazole (B28993) ring is a key challenge in its synthesis. The synthesis of specific isomers, such as this compound, often requires a strategic selection of starting materials and reaction conditions to direct the cyclization and subsequent functionalization.

A common route to the benzotriazole core involves the diazotization of o-phenylenediamines. To achieve regioselective synthesis of a 5-substituted benzotriazole, a correspondingly substituted o-phenylenediamine (B120857) is required. For instance, the synthesis of 5-methylbenzotriazole can be achieved using 3,4-diaminotoluene (B134574) as the starting material. This precursor, upon reaction with sodium nitrite (B80452) in an acidic medium, undergoes diazotization of one amino group, followed by intramolecular cyclization to form the triazole ring, yielding the desired 5-methylbenzotriazole.

Similarly, to obtain this compound, a potential synthetic route would involve starting with 4-amino-3-nitrophenol (B127093) or a related precursor. The nitro group can be reduced to an amino group, generating a substituted o-phenylenediamine. Subsequent diazotization and cyclization would then lead to the formation of the this compound isomer. The regioselectivity is dictated by the initial substitution pattern of the aromatic ring.

Derivatization Approaches for Substituted Hydroxybenzotriazoles

The functionalization of the hydroxybenzotriazole (B1436442) scaffold allows for the fine-tuning of its chemical properties, leading to reagents with enhanced reactivity and utility. Various derivatization strategies have been developed to introduce a range of substituents onto the benzotriazole ring.

Synthesis of Halogenated and Nitrated Hydroxybenzotriazole Derivatives

Halogenated and nitrated derivatives of hydroxybenzotriazole are particularly important in peptide synthesis, often exhibiting superior performance compared to the parent compound.

6-Chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) is a widely used derivative that demonstrates increased acidity and effectiveness as a leaving group. nih.gov Its synthesis typically starts from a chlorinated o-nitroaniline precursor. The general approach involves the reaction of a polychlorinated nitrobenzene, where at least one chlorine atom is ortho to the nitro group, with hydrazine (B178648) hydrate (B1144303) in an alkaline medium. This reaction forms a chlorine-substituted 1-hydroxybenzotriazole (B26582) sodium salt, which upon acidification yields the final product. gsconlinepress.com The use of 6-Cl-HOBt in peptide coupling reactions can lead to higher reaction rates and improved outcomes, especially in the synthesis of challenging peptide sequences. bachem.com

Nitrated hydroxybenzotriazoles , such as 1-hydroxy-6-nitrobenzotriazole, are another class of valuable derivatives. The synthesis can be achieved through the nitration of 1-hydroxybenzotriazole or by starting from a pre-nitrated precursor. These compounds serve as precursors for other functionalized benzotriazoles, for instance, through the reduction of the nitro group to an amine.

| Derivative | Starting Material Example | Key Reaction Steps |

| 6-Chloro-1-hydroxybenzotriazole | 2,4-Dichloronitrobenzene | Reaction with hydrazine hydrate, cyclization, acidification |

| 1-Hydroxy-6-nitrobenzotriazole | 1-Hydroxybenzotriazole | Nitration with a nitrating agent |

Synthesis of Azabenzotriazole Analogs

Azabenzotriazole analogs, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, have been developed as superior coupling additives.

1-Hydroxy-7-azabenzotriazole (HOAt) is a prominent example that significantly reduces racemization and accelerates coupling reactions. mdpi.comgoogle.com A common synthetic route to HOAt involves the reaction of 2-nitro-3-methoxypyridine with hydrazine. pharmacyinfoline.com This process leads to the formation of the triazolopyridine core structure. The presence of the nitrogen atom in the six-membered ring is believed to enhance the reactivity of the N-hydroxy group through a neighboring group effect. pharmacyinfoline.com

The synthesis of other isomers, such as 1-hydroxy-4-azabenzotriazole, has also been reported, further expanding the toolkit of peptide coupling additives. mdpi.com

| Analog | Precursor Example | Synthetic Approach |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | 2-Nitro-3-methoxypyridine | Reaction with hydrazine hydrate |

| 1-Hydroxy-4-azabenzotriazole | Substituted nitropyridine | Cyclization with hydrazine |

Synthesis of Carboxy- and Arylazo-Substituted this compound Derivatives

The introduction of carboxy and arylazo groups onto the this compound backbone can impart new functionalities and properties.

Carboxy-substituted hydroxybenzotriazoles can be synthesized through the oxidation of a corresponding methyl-substituted precursor. For example, the synthesis of benzotriazole-5-carboxylic acid can be achieved by the oxidation of 5-methylbenzotriazole. ijpsonline.com A similar strategy could be employed for a 5-hydroxy-substituted analog, starting from a molecule containing both a hydroxyl and a methyl group on the benzene ring.

Arylazo-substituted hydroxybenzotriazoles are typically prepared via a diazo coupling reaction. This involves the diazotization of an aromatic amine to form a diazonium salt, which then reacts with an activated aromatic compound, in this case, this compound. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing the coupling to the ortho or para position. The reaction conditions, particularly the pH, are crucial for successful coupling. stackexchange.com

| Derivative | Synthetic Strategy | Key Reagents |

| 5-Carboxy-hydroxybenzotriazole | Oxidation of a methyl group | Oxidizing agent (e.g., KMnO4) |

| Arylazo-5-hydroxybenzotriazole | Diazo coupling reaction | Diazonium salt, this compound |

Green Chemistry Principles in Hydroxybenzotriazole Synthesis

The synthesis of hydroxybenzotriazole and its derivatives has traditionally relied on methods that may involve hazardous reagents and solvents. The application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes.

Key areas of focus in the green synthesis of heterocyclic compounds include the use of alternative solvents, solvent-free reaction conditions, and the development of catalytic methods. ijarsct.co.innih.gov

Alternative Solvents: The use of greener solvents such as water, ionic liquids, or deep eutectic solvents is a central theme in green chemistry. mdpi.com For instance, the synthesis of benzotriazole from o-phenylenediamine can be performed in aqueous media. pharmacyinfoline.com Research is ongoing to replace traditional volatile organic solvents like toluene (B28343) and dichloromethane (B109758) in the synthesis of HOBt and its derivatives. google.com

Solvent-Free Reactions: Performing reactions without a solvent, or under mechanochemical conditions (e.g., ball milling), can significantly reduce waste and environmental impact. ijarsct.co.in The N-alkylation of benzotriazole has been successfully demonstrated under solvent-free conditions using microwave irradiation, offering a more sustainable alternative to conventional heating. gsconlinepress.com

Catalytic Methods: The development of efficient catalytic systems can reduce the need for stoichiometric reagents and minimize waste. This includes the use of recyclable catalysts and exploring biocatalytic routes. ijarsct.co.inacs.org While specific examples for HOBt synthesis are still emerging, the broader field of heterocyclic synthesis is actively exploring these avenues. nih.gov

The integration of these green chemistry principles not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes for these important chemical compounds.

Mechanistic Elucidation of 5 Hydroxybenzotriazole in Catalysis and Reactivity

Nucleophilic Catalysis and Esterolytic Activity Mechanisms

5-Hydroxybenzotriazole (HOBt) and its derivatives are recognized for their significant catalytic activity, particularly in the hydrolysis of esters. nih.govacs.orgacs.org This activity is crucial in various chemical transformations, including peptide synthesis.

Role of Deprotonated Anionic Forms as Reactive Species

The catalytic prowess of hydroxybenzotriazoles in ester hydrolysis stems from their deprotonated anionic forms, which act as the primary reactive species. nih.govacs.orgacs.orgscience.gov At a pH of 8.2, a significant portion of these molecules exists in their anionic, deprotonated state. nih.govacs.orgacs.org This anionic form is a potent nucleophile. nih.govacs.orgacs.org The reaction mechanism involves the nucleophilic attack of the benzotriazolyl oxyanion on the ester, leading to the formation of a highly reactive HOBt active ester. clockss.org This intermediate is then rapidly hydrolyzed, regenerating the catalyst for subsequent cycles. acs.org The more polar the solvent, the higher the concentration of the highly reactive benzotriazolyl oxyanion, leading to more effective catalysis. clockss.org

Influence of Substituents on Nucleophilic Character and Reaction Kinetics

The introduction of substituents onto the benzotriazole (B28993) ring can modulate the nucleophilic character and reaction kinetics of HOBt derivatives.

Electron-withdrawing groups: These substituents tend to lower the pKa of the hydroxybenzotriazole (B1436442). nih.govacs.orgacs.org A lower pKa means a larger fraction of the molecule will be in its deprotonated, nucleophilic anionic form at a given pH, which should enhance its catalytic activity. nih.govacs.orgacs.org However, these groups also decrease the charge density on the catalytically active oxygen atom. nih.govacs.orgacs.org These two opposing effects result in derivatives that are only moderately better nucleophiles than the parent HOBt. nih.govacs.orgacs.org

Electron-donating groups: Conversely, the introduction of electron-donating groups does not lead to a significant increase in charge accumulation on the active oxygen atom. nih.gov

Computational studies, such as those employing ab initio/DFT methods, have been instrumental in rationalizing the nucleophilic character of various substituted hydroxybenzotriazoles and predicting their catalytic effectiveness. nih.govacs.orgacs.org

Racemization Suppression Mechanisms in Peptide Bond Formation Mediated by Hydroxybenzotriazoles

A critical role of HOBt and its analogs in peptide synthesis is the suppression of racemization, the loss of stereochemical integrity at the chiral center of an amino acid. bachem.comnih.gov Racemization can occur during the activation of the carboxylic acid group of an amino acid, which is a necessary step for peptide bond formation. nih.gov

The mechanism of racemization suppression involves the in situ formation of an HOBt active ester. When a coupling reagent like a carbodiimide (B86325) (e.g., DCC) is used, it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to racemization. However, in the presence of HOBt, the O-acylisourea is rapidly converted into the corresponding HOBt active ester. bachem.comluxembourg-bio.com These active esters are more stable and less prone to racemization than the O-acylisourea. luxembourg-bio.com The HOBt active ester then reacts with the amino group of the incoming amino acid to form the desired peptide bond, with HOBt being regenerated. acs.org

The effectiveness of HOBt in suppressing racemization has made it a standard additive in carbodiimide-mediated peptide coupling reactions. bachem.com Other derivatives, such as 6-Cl-HOBt and HOAt (1-hydroxy-7-azabenzotriazole), are also effective at minimizing racemization. peptide.com

Mechanistic Studies in Conjugation Reactions Involving Hydroxybenzotriazole Activators

HOBt plays a crucial catalytic role in conjugation reactions, particularly in the formation of amide bonds. nih.gov These reactions are fundamental in bioconjugation, where molecules like antibodies are linked to surfaces or other molecules.

In a typical EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediated conjugation, the carboxylic acid is activated by EDC to form an O-acylisourea intermediate. nih.govresearchgate.net HOBt acts as a catalyst by reacting with this intermediate to form a more stable HOBt-ester. acs.orgresearchgate.net This ester is then aminolyzed by the amine component to form the final amide bond, with HOBt being regenerated in the process. acs.org

Oxidative Degradation Mechanisms Mediated by Hydroxybenzotriazole Redox Systems

Laccase, a copper-containing oxidase, in the presence of mediators like HOBt, can catalyze the oxidation of compounds that are not typically substrates for the enzyme alone, such as non-phenolic lignin (B12514952). luxembourg-bio.com This laccase/HOBt system has applications in bioremediation and industrial processes like pulp bleaching.

The mechanism involves the oxidation of HOBt by laccase to form a radical intermediate. luxembourg-bio.com This HOBt radical is a powerful oxidizing agent that can then oxidize the non-phenolic substrate. For example, in the degradation of non-phenolic lignin model compounds, the laccase/HOBt system can lead to the cleavage of β-O-4 and β-1 linkages, which are important structural motifs in lignin. luxembourg-bio.com The oxidation of these models primarily yields uncleaved ketones, but also results in cleavage products. luxembourg-bio.com

Similarly, horseradish peroxidase (HRP) in the presence of hydrogen peroxide and HOBt can also oxidize non-phenolic lignin models. nii.ac.jp The degradation products from the HRP/H2O2/HOBt system are similar to those from the laccase/HOBt system, suggesting comparable reaction mechanisms involving radical intermediates. nii.ac.jp Studies have also investigated the degradation of benzotriazoles themselves under advanced oxidation processes like UV/H2O2, which involves hydroxyl radical oxidation. rsc.org

Intramolecular Rearrangements in Aminooxygenation Reactions Involving N-Hydroxybenzotriazoles

N-Hydroxybenzotriazoles can participate in intramolecular rearrangement reactions, particularly in the context of aminooxygenation of ynamides. nih.govacs.orgresearchgate.net The addition of N-hydroxybenzotriazoles to ynamides can spontaneously trigger a rearrangement to produce α-benzotriazolyl imides. nih.govacs.orgresearchgate.net

This transformation can proceed at room temperature without a catalyst, but its efficiency can be enhanced by catalysts like Zn(OTf)2. nih.govacs.orgresearchgate.net Crossover experiments have confirmed that this rearrangement is an intramolecular process, likely proceeding through a concerted mechanism. nih.govacs.orgresearchgate.net However, at elevated temperatures (above 110 °C), an isomerization from the N2 to the N1 product can occur through a heterolytic C-N bond dissociation. nih.govacs.orgresearchgate.net This tandem addition-rearrangement provides an efficient and atom-economical route for synthesizing α-benzotriazolyl carbonyl compounds. nih.govacs.org

Furthermore, gold-catalyzed intermolecular addition of hydroxybenzotriazole derivatives to alkynes yields vinyl ethers, which upon heating, undergo a 3,3-sigmatropic rearrangement to form highly functionalized benzotriazoles. acs.org

Computational Chemistry and Theoretical Insights into Hydroxybenzotriazole Systems

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

The electronic structure of hydroxybenzotriazole (B1436442) derivatives has been extensively studied using both ab initio and Density Functional Theory (DFT) methods to understand their nucleophilic character. acs.orgnih.gov Common ab initio approaches like the Restricted Hartree-Fock (RHF) method and hybrid DFT methods, most notably B3LYP, have been employed. acs.orgnih.gov These calculations are typically performed with basis sets such as 6-31G* and 6-31+G* to ensure accuracy. acs.orgnih.gov

A detailed computational study on 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, including those with electron-donating and electron-withdrawing substituents, utilized the B3LYP/6-311++G** level of theory to analyze their structures, properties, and reactivities in both the gas phase and aqueous solution. conicet.gov.ar Such studies examine how different functional groups impact the electronic properties of the benzotriazole (B28993) system. conicet.gov.ar For instance, the frontier molecular orbitals (HOMO and LUMO) of HOBt have been calculated to understand its interaction with metal surfaces, indicating that orbitals other than just the HOMO and LUMO can be involved in molecule-surface bonding. researchgate.net DFT calculations have also been used to investigate the electronic structure of related systems, like the 2-phenylnitrene radical cation, to understand potential rearrangements. researchgate.net

These computational methods are crucial for exploring the geometries of hydroxybenzotriazoles and their corresponding bases, providing a foundational understanding of their electronic makeup which dictates their chemical behavior. acs.orgnih.gov

Prediction of Spectroscopic Properties and Molecular Conformations

Furthermore, theoretical methods can predict various spectra. The GIAO (Gauge-Including Atomic Orbital) method is used to predict ¹H and ¹³C NMR spectra in solution, while other computational approaches can forecast electronic (UV-Vis) and infrared (IR) spectra. conicet.gov.ar The calculated harmonic force fields from these studies show good correlation with experimental vibrational assignments. conicet.gov.arejtas.com DFT studies on the tautomerism of related C5-substituted 1,2,3-triazoles have also been conducted to understand their structural properties. acs.org

The ability to predict conformations and spectroscopic data is vital for characterizing these molecules and understanding their structural dynamics, which are often difficult to probe experimentally.

Calculation of Thermochemical Parameters (e.g., Free Energy of Protonation, Solvation Energies)

Thermochemical parameters provide quantitative measures of the stability and reactivity of hydroxybenzotriazole derivatives in different environments. Computational studies have successfully calculated the free energy of protonation (fep), aqueous free energy of solvation (ΔGaq), and the corresponding pKa values for HOBt and its derivatives. acs.orgnih.gov These calculations often employ DFT in conjunction with a polarizable continuum model (PCM) to account for solvent effects. acs.orgnih.gov

Solvation energies for a series of 1-X-benzotriazole derivatives (where X= H, CH₃, Cl, NH₂, and OH) were calculated using the B3LYP/6-311++G** method. conicet.gov.ar The study found that derivatives with hydrogen-bond-donating groups, like -NH₂ and -OH, exhibited the most negative solvation energies, indicating a higher degree of hydration. conicet.gov.ar

| Derivative | Substituent (X) | Calculated Solvation Energy (ΔG, kJ/mol) |

|---|---|---|

| ABT | -NH₂ | -51.94 / -52.20 |

| HOBT | -OH | -58.20 / -57.94 |

Note: The two values for solvation energy represent corrected values (ΔGc) and corrected values including zero-point vibrational energy (ΔGZPVE), respectively. Data sourced from a study using the B3LYP/6-311++G** method. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxybenzotriazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For hydroxybenzotriazole and its derivatives, QSAR models can predict properties like pKa or inhibitory activity. nih.govacs.orgjprdi.vn

These models are typically developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govresearchgate.net A dataset of compounds with known activities is divided into a training set, to build the model, and a test set, to validate its predictive power. nih.govacs.org The models are built using calculated molecular descriptors, which can be quantum chemical, physicochemical, or spatial in nature. sigmaaldrich.com

The statistical quality and predictive ability of a QSAR model are assessed using several parameters:

r² (squared correlation coefficient): Measures how well the model fits the training data. nih.govacs.org

q² (cross-validated r²): Assesses the internal predictive ability of the model. nih.govacs.org

pred_r² (r² for the external test set): Evaluates the model's ability to predict the activity of new, unseen compounds. nih.govacs.org

For example, a QSAR model developed for a series of 56 amine-containing heterolipids to predict pKa values achieved a high r² of 0.972, an internal predictive ability (q²) of ~83%, and an external predictive ability (pred_r²) of ~63%. nih.govacs.org Another 3D-QSAR study on DPP-IV inhibitors reported a q² of 0.9866, indicating excellent predictive capacity. scitechjournals.comjuniperpublishers.com The applicability domain of a model is often visualized using a William's plot to identify outliers and compounds for which the model's predictions may be unreliable. jprdi.vn

| Study Subject | Model Type | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|

| Heterolipids (pKa prediction) | SW-PLSR | 0.972 | ~0.83 | ~0.63 | nih.govacs.org |

| DPP-IV Inhibitors | 3D-QSAR | 0.9945 | 0.9866 | N/A | scitechjournals.comjuniperpublishers.com |

| Thiadiazole-Coumarin Derivatives | MLR | 0.93 | 0.92 | 0.78 | researchgate.net |

Investigation of Reaction Pathways and Transition States in Hydroxybenzotriazole-Mediated Processes

Computational chemistry is crucial for elucidating the mechanisms of reactions mediated by hydroxybenzotriazole, such as in peptide synthesis where it acts as a coupling additive. ontosight.aiwikipedia.org Theoretical studies can map out entire reaction pathways, identify intermediates, and calculate the structures and energies of transition states.

DFT calculations are commonly used to investigate these reaction mechanisms. For example, in the HOBt-mediated grafting of dopamine (B1211576) onto poly(acrylic acid), the reaction mechanism for the addition of dopamine to form a tetrahedral intermediate was modeled using the M06-2X/6-31G(d) level of theory with an implicit solvent model. royalsocietypublishing.org

In another study comparing the reactivity of HOBt-ester reagents with N-hydroxysuccinimide (NHS) esters in the gas phase, DFT calculations were performed on a model system. nih.gov The calculations, carried out at the B3LYP/6-311G++(d,p) level of theory, indicated a lower transition state energy barrier for the HOBt-ester reactant compared to the NHS-ester. nih.gov This theoretical finding was consistent with experimental observations that HOBt-esters are more reactive. nih.gov Transition states in these calculations are often located using methods like the QST3 option in Gaussian software and confirmed by intrinsic reaction coordinate (IRC) calculations to ensure they connect the correct reactants and products. nih.gov The Gibbs free energy barriers for peptide dissociation have also been calculated, showing that a lower energy barrier corresponds to a more rapid reaction. nih.gov These computational investigations provide a detailed, step-by-step view of the reaction, revealing how reagents like HOBt facilitate chemical transformations. arxiv.org

Applications of 5 Hydroxybenzotriazole in Advanced Organic Synthesis

Peptide Synthesis Methodologies Utilizing Hydroxybenzotriazole (B1436442) Derivatives

Hydroxybenzotriazole (HOBt) and its derivatives are extensively used as additives in peptide coupling reactions to prevent unwanted side reactions and enhance reaction efficiency. creative-peptides.com They are instrumental in both solid-phase and solution-phase peptide synthesis methodologies. luxembourg-bio.com

Solid-Phase Peptide Synthesis (SPPS) Enhancements

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. nih.gov The use of 5-hydroxybenzotriazole and its analogs is a key enhancement to this technique.

In SPPS, the carboxyl group of an incoming amino acid is activated to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain attached to the resin. beilstein-journals.org HOBt is frequently used in conjunction with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). researchgate.netacs.org The primary role of HOBt is to form an active ester intermediate. This intermediate is more stable than the initial O-acylisourea formed with the carbodiimide (B86325), yet highly reactive towards the amine, thus promoting efficient peptide bond formation. gbcramgarh.in

A significant challenge in peptide synthesis is the risk of racemization of the chiral amino acid residues during activation. bachem.com HOBt is highly effective at suppressing this racemization. wikipedia.org By forming the HOBt-ester, the highly reactive intermediate that is prone to racemization is converted into a more stable species, thereby preserving the stereochemical integrity of the amino acids. uniurb.it

The efficiency of coupling reactions in SPPS can be influenced by the choice of reagents and reaction conditions. Studies have shown that performing coupling and deprotection steps at elevated temperatures, often facilitated by microwave irradiation, can lead to excellent peptide purities in significantly reduced reaction times. acs.org For instance, using DIC/HOBt as the coupling system at 86 °C has proven effective. acs.org

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains important, especially for large-scale industrial production. wikipedia.org this compound and its derivatives are also valuable reagents in this classical approach. luxembourg-bio.com

In solution-phase synthesis, HOBt is similarly employed as an additive with carbodiimides to facilitate amide bond formation. luxembourg-bio.com A notable application is in fragment condensation, where short, protected peptide fragments are coupled to create a larger peptide. This strategy can be more efficient for producing long peptides. The use of HOBt is critical in these steps to minimize racemization, which is a greater risk when activating peptide fragments compared to single amino acids. bachem.com

Recent methodological developments have explored the use of DCC and HOBt in a THF-H₂O mixture for peptide synthesis without the need for protecting groups on the amino acids. rsc.org This approach simplifies the synthesis by eliminating deprotection steps. The process involves the pre-formation of benzotriazole (B28993) esters in dichloromethane (B109758), followed by reaction with the amino acid in the aqueous THF mixture. rsc.org

Evaluation of Coupling Reagent Efficacy and Stability

The efficacy of a peptide coupling reaction depends heavily on the choice of the coupling reagent and any additives. A wide array of reagents has been developed, many of which incorporate a hydroxybenzotriazole moiety within their structure to enhance performance. acs.org

Common Coupling Reagents Incorporating Hydroxybenzotriazole Derivatives:

| Reagent | Full Name | Leaving Group | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | HOBt | Widely used, cost-effective, but can cause guanidinylation side reactions. creative-peptides.comlookchem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Highly reactive due to the electron-withdrawing effect of the nitrogen at position 7, leading to a better leaving group. acs.orgmerckmillipore.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | Offers a good compromise in reactivity and cost between HOBt and HOAt-based reagents. acs.orgluxembourg-bio.com |

| PyBOP | Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate | HOBt | A phosphonium (B103445) salt reagent, which avoids the guanidinylation side reaction associated with uronium salts like HBTU. nih.govbachem.com |

| TCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | 6-Cl-HOBt | A highly efficient aminium salt, particularly effective in the synthesis of difficult sequences. luxembourg-bio.com |

The stability of these reagents is a practical consideration, especially in automated peptide synthesizers. Uronium salts like HBTU and HATU generally show good stability in solution. merckmillipore.com In contrast, some newer reagents like COMU, while highly efficient, have shown variable stability in solution. lookchem.commerckmillipore.com

The choice of additive also plays a critical role. While HOBt is a classic and effective racemization suppressor, derivatives like 7-aza-1-hydroxybenzotriazole (HOAt) and 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) have been developed to offer enhanced reactivity. uniurb.itacs.org The nitrogen atom at the 7-position in HOAt, for instance, not only increases the acidity of the hydroxyl group, making it a better leaving group, but also provides a neighboring group effect that can accelerate the coupling reaction and further reduce racemization. uniurb.it

Stereoselectivity Control in Peptide Bond Formation

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. Racemization, the conversion of a chiral amino acid from its L-form to a D-form, is a major side reaction that can occur during the activation of the carboxylic acid group. bachem.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. bachem.com The use of HOBt and its derivatives is a primary strategy to suppress this side reaction. When a carbodiimide is used for activation, it forms a highly reactive O-acylisourea intermediate which is prone to cyclize to the oxazolone. HOBt intercepts this intermediate to form the corresponding HOBt-active ester. gbcramgarh.in This ester is less susceptible to racemization but still sufficiently reactive to form the desired peptide bond. uniurb.it

The effectiveness of different additives in preventing racemization has been studied extensively. Research has shown that HOAt is generally superior to HOBt in suppressing racemization, attributed to the electronic effects of the additional nitrogen atom. uniurb.it More recently, non-benzotriazole-based additives like OxymaPure have been developed and shown to be highly effective at preserving stereochemistry, in some cases even outperforming HOAt. orgsyn.org

In specific challenging cases, such as the coupling of sterically hindered or electronically unique amino acids, the choice of coupling reagent and additive is critical. For instance, in the synthesis of peptidomimetics containing (Z)-fluoroalkenes, a 2-nitrobenzenesulfonyl (Ns) protecting group was found to be crucial for preventing racemization during peptide bond formation, a problem that persisted even with the use of HOBt. chemrxiv.org

Oligonucleotide and DNA Fragment Synthesis

Beyond peptides, hydroxybenzotriazole has found applications in the synthesis of other important biopolymers, namely oligonucleotides and DNA fragments. The phosphotriester method of oligonucleotide synthesis, which can be carried out in solution or on a solid phase, has utilized HOBt for the activation of nucleotide derivatives. nottingham.ac.uk

In one approach, HOBt is used to activate phosphotriester intermediates for polymer-supported DNA synthesis. nih.gov For example, the phosphorylation of a protected nucleoside with 2-chlorophenyl-O,O-bis(1-benzotriazolyl)phosphate generates a reactive 3'-phosphotriester derivative that can be used for the synthesis of DNA fragments on a solid support. nih.gov This method avoids the need for traditional condensing reagents. nottingham.ac.uk

The 1-hydroxybenzotriazole (B26582) phosphotriester approach has also been successfully applied to the synthesis of nucleic acid methylphosphonates. nih.gov Dinucleoside methylphosphonates can be prepared from protected nucleosides and the bifunctional phosphorylating reagent methyl-O,O-bis(1-benzotriazolyl)phosphate. nih.gov

Formation of Complex Organic Molecules

The utility of this compound extends to the synthesis of complex organic molecules beyond biopolymers. Its fundamental role in facilitating amide bond formation makes it a valuable tool in total synthesis and medicinal chemistry. wikipedia.org

For instance, HOBt is used in combination with carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the coupling of carboxylic acids and amines to form amides in a wide variety of molecular contexts. researchgate.net This reaction is a common and crucial step in the construction of many pharmaceuticals and other complex natural products.

An interesting application is in the synthesis of microporous organic polymers. A benzotriazole-based microporous aerogel (HO-PBTA) with hydroxyl groups has been fabricated for applications in CO2 capture and separation. nih.gov While this is not a direct synthetic application of this compound as a reagent, it highlights the utility of the benzotriazole scaffold with hydroxyl functionality in materials science.

Furthermore, HOBt has been used in the development of organocatalysts. For example, N-terminal l-proline (B1679175) peptides, which can act as organocatalysts for reactions like aldol (B89426) additions, are themselves synthesized using peptide synthesis methodologies where HOBt is a key component. mdpi.com

Synthesis of Pyridine (B92270) Derivatives (e.g., Macrocyclic Antibiotic Components)

While this compound is not directly involved in the catalytic synthesis of the pyridine ring itself, such as in the Hantzsch or Tschitschibabin pyridine syntheses, it plays a crucial role as a coupling additive in the construction of larger molecular architectures that contain a pyridine moiety. wikipedia.orgwikipedia.orgnottingham.ac.ukchemtube3d.comyoutube.comijnrd.org This is particularly significant in the synthesis of macrocyclic compounds, including those with potential antibiotic properties, where pyridine units are incorporated for their specific structural and electronic properties. rsc.org

The primary function of HOBt in these syntheses is to facilitate the formation of amide bonds, a common linkage in many macrocyclic structures. In the assembly of these complex molecules, a carboxylic acid component is activated by a coupling agent, and HOBt is added to form an active ester intermediate. This intermediate is more reactive and less prone to side reactions than the initially formed activated species, leading to cleaner and more efficient coupling with an amine component.

A notable application is in the synthesis of macrocyclic aromatic amides. For instance, in the preparation of a hexagonal macrocycle composed of three 2,6-diamidopyridine building blocks, HOBt is used in conjunction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to mediate the condensation reaction between 2,6-pyridinedicarboxylic acid and an aromatic diamine. wur.nlresearchgate.net This reaction relies on the precise formation of amide linkages to achieve the desired macrocyclic structure. wur.nlresearchgate.net

Similarly, in the synthesis of peptide-like macrocycles containing both 1,3,4-oxadiazole (B1194373) and pyridine units, HOBt is employed as a coupling additive with EDC to form the amide bonds that constitute the macrocyclic ring. mdpi.com The efficiency of these cyclization reactions is critical for obtaining the desired complex structures.

The role of HOBt in these contexts is summarized in the following table:

| Synthesis Type | Role of this compound (HOBt) | Coupling Partner | Example Application |

| Macrocyclic Aromatic Amide Synthesis | Amide bond formation (coupling additive) | EDC | Synthesis of a hexagonal macrocycle from 2,6-pyridinedicarboxylic acid and an aromatic diamine wur.nlresearchgate.net |

| Peptide-Like Macrocycle Synthesis | Amide bond formation (coupling additive) | EDC | Synthesis of macrocycles containing 1,3,4-oxadiazole and pyridine moieties mdpi.com |

| General Macrocyclization | Amide bond formation (coupling additive) | Various carbodiimides (e.g., EDC, DCC) | Synthesis of macrocyclic peptide antibiotics and other complex natural products nih.govorganic-chemistry.org |

It is important to emphasize that HOBt's utility in the synthesis of these pyridine-containing molecules is as an auxiliary reagent for constructing the broader macrocyclic framework through robust amide bond formation, rather than participating in the synthesis of the pyridine heterocycle itself.

General Amide and Ester Formation Reactions

The most widespread application of this compound is as an additive in amide and ester bond formation, particularly in peptide synthesis. acs.org When coupling a carboxylic acid and an amine to form an amide, or a carboxylic acid and an alcohol to form an ester, a coupling reagent such as a carbodiimide (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or EDC) is often used. However, the use of a carbodiimide alone can lead to several side reactions, including racemization of chiral carboxylic acids (especially amino acids) and the formation of stable N-acylurea byproducts.

The effectiveness of HOBt as an additive has been demonstrated in numerous studies. For example, kinetic studies on amide formation have shown that while the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide, the subsequent catalytic cycle involving HOBt is crucial for determining the product distribution and minimizing side products. nottingham.ac.ukijnrd.orgrsc.org

The use of HOBt in combination with coupling agents is a standard protocol in both solution-phase and solid-phase peptide synthesis. researchgate.net The following table summarizes the key aspects of HOBt's role in general amide and ester formation:

| Reaction Type | Role of HOBt | Common Coupling Reagents | Key Advantages |

| Amide Bond Formation (Peptide Synthesis) | Coupling additive, racemization suppressant | DCC, EDC, DIC | Increased reaction yields, reduced racemization of amino acids, prevention of N-acylurea formation. researchgate.netCurrent time information in Bangalore, IN. |

| General Amide Synthesis | Coupling additive | EDC, TBTU | Facilitates coupling of carboxylic acids with amines under mild conditions. wikipedia.orgresearchgate.net |

| Ester Formation | Coupling additive | DCC, EDC | Promotes esterification, particularly for hindered alcohols. |

Synthesis of Phosphotriester Derivatives

Beyond its use in amide and ester synthesis, this compound is also a valuable reagent in the synthesis of phosphotriester derivatives, a key step in the chemical synthesis of oligonucleotides (DNA and RNA fragments). The phosphotriester approach is a method for creating the phosphate (B84403) backbone of nucleic acids.

In this context, HOBt is used to activate phosphorylating agents. For example, aryl phosphorodichloridates can be converted into more effective phosphorylating agents by reacting them with HOBt. researchgate.net These activated intermediates can then be used to phosphorylate the hydroxyl groups of nucleosides or growing oligonucleotide chains. wur.nl

Research has shown that the use of HOBt-activated phosphotriester intermediates is effective for polymer-supported DNA synthesis. wur.nl The process involves the phosphorylation of a protected nucleoside at its 3'-hydroxyl group, creating a reactive phosphotriester derivative. This derivative can then be coupled to the 5'-hydroxyl group of another nucleoside that is attached to a solid support, extending the DNA chain. wur.nl A modified hydroxybenzotriazole phosphotriester approach has also been successfully applied to the synthesis of oligodeoxyribonucleotides on a soluble support. wikipedia.org

The following table outlines the role of HOBt in the synthesis of phosphotriester derivatives:

| Application Area | Specific Role of HOBt | Methodology | Significance |

| DNA Synthesis | Activation of phosphorylating agents | Phosphotriester Approach | Enables the efficient, stepwise synthesis of DNA fragments on solid supports or in solution. wikipedia.orgwur.nlresearchgate.net |

| RNA Synthesis | Activation of phosphorylating agents | Phosphotriester Approach | Facilitates the formation of phosphotriester linkages between ribonucleosides. |

| Synthesis of Phosphorothioates | Additive in modified phosphotriester approach | Modified Phosphotriester Approach | Used in the preparation of oligonucleotide analogues with modified backbones, such as phosphorothioates. |

Environmental Behavior and Remediation Strategies for Hydroxybenzotriazoles

Occurrence and Fate of Hydroxybenzotriazole (B1436442) Isomers in Aquatic Environments

While specific quantitative data on the concentration of 5-hydroxybenzotriazole in various aquatic environments like rivers, lakes, and groundwater remains limited, its presence is inferred due to its formation from the more widely monitored 1H-benzotriazole. Studies have confirmed that both 4- and 5-hydroxy-1H-benzotriazole are major transformation products of 1H-benzotriazole found in wastewater effluents, indicating their release into the aquatic environment.

The environmental fate of these hydroxylated isomers is influenced by factors such as their persistence and mobility. The parent compound, benzotriazole (B28993), is known for its high mobility and potential for long-term persistence in soil and groundwater. While specific studies on the sorption and mobility of this compound are scarce, the chemical structure suggests it is likely to be a polar and water-soluble compound, potentially leading to significant mobility in aquatic systems.

Data on the occurrence of related benzotriazoles in various water bodies provides context for the potential presence of this compound. For instance, 1H-benzotriazole and 5-methyl-1H-benzotriazole have been detected in river water at concentrations ranging from nanograms to micrograms per liter.

Table 1: Occurrence of Selected Benzotriazoles in Aquatic Environments

| Compound | Water Body Type | Concentration Range |

|---|---|---|

| 1H-Benzotriazole | River Water | 147 - 1560 ng/L |

| 5-Methyl-1H-benzotriazole | River Water | 22 - 235 ng/L |

| 1H-Benzotriazole | Groundwater | up to 0.068 µg/L |

This table is based on data for parent benzotriazole compounds, suggesting the potential for the presence of their hydroxylated metabolites.

Biotransformation Pathways and Identification of Metabolites (e.g., 4- and this compound Isomers)

The primary pathway for the formation of this compound in the environment is through the biotransformation of its parent compound, 1H-benzotriazole. Research has shown that during aerobic biodegradation in activated sludge, a common process in wastewater treatment, 1H-benzotriazole undergoes hydroxylation to form both 4- and 5-hydroxy-1H-benzotriazole as major metabolites nih.gov. This indicates that wastewater treatment plants are a significant source of these hydroxylated derivatives into aquatic ecosystems.

The biodegradation of the parent benzotriazoles is dependent on the redox conditions. Aerobic conditions generally favor the degradation of 1H-benzotriazole and 5-methyl-1H-benzotriazole, suggesting that hydroxylation is a key initial step in their breakdown nih.govresearchgate.net. While the primary formation pathway of this compound is understood, detailed information on its own subsequent biotransformation pathways and the full range of its metabolites under various environmental conditions is an area of ongoing research.

Advanced Oxidation Processes for Hydroxybenzotriazole Degradation (e.g., Photocatalysis)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Photocatalysis: Photocatalysis has shown promise for the degradation of hydroxybenzotriazoles. One study investigated the use of a polypyrrole/TiO₂ (Ppy-TiO₂) composite aerogel for the synergistic adsorption and photocatalytic degradation of hydroxybenzotriazole (HOBt). Under optimal conditions, this process resulted in a 90% reduction in the total organic carbon (TOC) of the HOBt solution within 30 minutes of treatment. The degradation was found to occur primarily through reactions with holes and superoxide anion radicals.

Ozonation: While specific studies on the ozonation of this compound are limited, research on the parent compound, 1H-benzotriazole, provides valuable insights. The reaction of 1H-benzotriazole with ozone and hydroxyl radicals is rapid. The formation of hydroxylated intermediates is a likely step in the ozonation process. Studies on the ozonation of 4- and 5-methyl-1H-benzotriazole have successfully identified several oxidation by-products, demonstrating the utility of this AOP for benzotriazole degradation.

Sulfate Radical-Based AOPs: The degradation of 1H-benzotriazole has also been investigated using a sulfate radical-based advanced oxidation process (SR-AOP). This study identified eleven degradation intermediates, including several hydroxylated species, indicating that hydroxylation is a key transformation pathway in this process as well nih.govresearchgate.net.

Further research is needed to determine the specific reaction kinetics and degradation byproducts of this compound when subjected to various AOPs.

Removal Efficiencies in Wastewater Treatment Systems for Benzotriazole Contaminants

Conventional wastewater treatment plants (WWTPs) exhibit partial and often variable removal of benzotriazoles. The removal efficiency is dependent on the specific compound and the operational parameters of the treatment plant.

Membrane Bioreactors (MBRs): Membrane bioreactors (MBRs) combine a membrane filtration process with a biological wastewater treatment process. MBRs have been investigated for their potential to improve the removal of benzotriazoles. While specific data for this compound is scarce, studies on parent benzotriazoles in MBRs have shown high removal efficiencies for some compounds. However, the polar nature of these compounds can still pose a challenge for complete removal. High retention MBRs, which utilize membranes with higher rejection capabilities, have demonstrated enhanced removal of a wide range of trace organic contaminants and may offer a more effective solution for compounds like this compound.

Table 2: Removal Efficiencies of Selected Benzotriazoles in Wastewater Treatment Systems

| Compound | Treatment System | Removal Efficiency (%) |

|---|---|---|

| 1H-Benzotriazole | Conventional Activated Sludge | Partial |

| 5-Methyl-1H-benzotriazole | Conventional Activated Sludge | Partial |

| Various Benzotriazoles | Membrane Bioreactor (MBR) | High for some compounds |

This table provides a general overview of removal efficiencies for benzotriazole compounds. Specific data for this compound is needed for a more accurate assessment.

Advanced Analytical Methodologies for 5 Hydroxybenzotriazole Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 5-HOBt from complex mixtures, such as reaction media or environmental samples. The choice between liquid and gas chromatography depends on the compound's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is a widely used and effective method for the analysis of 5-HOBt and related peptide coupling additives. researchgate.netdcu.ie Its polarity makes it well-suited for separation on C18 columns. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer faster and more reliable methods for the simultaneous determination of multiple peptide coupling reagents, additives, and their by-products. dcu.iedcu.ie A key application is in-process monitoring during peptide synthesis to ensure that concentrations of these reagents are below toxicological concern thresholds in the final product. dcu.ie

Methods have been developed for the simultaneous analysis of numerous compounds, including HOBt, using gradient elution with mobile phases typically consisting of acetonitrile and an aqueous buffer like ammonium formate. dcu.ie This approach is often compatible with mass spectrometry, allowing for seamless method transfer for more sensitive detection. dcu.ie

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC Triart C18 (1.9 µm particle size) | dcu.ie |

| Mobile Phase A | 15 mM Ammonium Formate (pH 4.2) | dcu.ie |

| Mobile Phase B | Acetonitrile | dcu.ie |

| Flow Rate | 0.3 mL/min | dcu.ie |

| Column Temperature | 25°C | dcu.ie |

| Detection Wavelength | 215 nm | dcu.ie |

| Injection Volume | 5 µL | dcu.ie |

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS). However, due to the polar nature and lower volatility of 5-Hydroxybenzotriazole, direct analysis by GC is challenging. researchgate.net Therefore, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov

A common derivatization technique is acetylation, where a reagent like acetic anhydride is used to react with the hydroxyl group of 5-HOBt. researchgate.netnih.gov This process can be performed concurrently with extraction techniques like dispersive liquid-liquid microextraction (DLLME) to enhance sensitivity for trace analysis in aqueous samples. nih.gov GC-MS offers high selectivity and excellent capability for isomer separation, which can be an advantage over some liquid chromatography methods. researchgate.netscispace.com

| Parameter | Consideration/Method | Reference |

|---|---|---|

| Derivatization | Required for polar benzotriazoles; acetylation is a common method. | researchgate.netnih.gov |

| Sample Preparation | Concurrent derivatization and dispersive liquid-liquid microextraction (DLLME) for water samples. | nih.gov |

| Technique Advantage | High selectivity and good capability in isomer separation. | researchgate.net |

| Detection Limit | Can achieve low limits of quantification (LOQs), e.g., 0.007 ng/mL to 0.080 ng/mL for some benzotriazoles. | nih.gov |

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 5-HOBt. When coupled with a chromatographic inlet, it provides both separation and highly specific identification.

For the trace analysis of 5-HOBt and its related compounds, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity, making it suitable for complex matrices such as environmental water samples and human urine. nih.govnih.gov Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes and remove interfering matrix components. nih.govnih.gov

High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF), provides highly accurate mass measurements. nih.gov This capability is crucial for confirming the elemental composition of unknown compounds and for distinguishing between isobaric interferences, which can be a challenge in complex samples. ufz.de For instance, in human biomonitoring, in-source fragmentation of heavier co-eluting compounds like folic acid can produce ions with the same nominal mass as benzotriazoles, leading to potential false positives if only low-resolution instruments are used. ufz.de

| Parameter | Condition/Mode | Reference |

|---|---|---|

| Pre-concentration | Solid-Phase Extraction (SPE) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | uva.nl |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantification | External standard, standard addition, or matrix-matched standards. | nih.gov |

| Limits of Quantification (LOQ) | Can reach low ng/mL levels (e.g., 0.002-0.29 ng/mL). | nih.gov |

The choice of ionization source is critical in mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile, and non-volatile compounds like 5-HOBt. jfda-online.com It typically generates protonated molecular ions [M+H]+, which is ideal for subsequent tandem MS analysis. nih.govuva.nl ESI is the most common interface for LC-MS analysis of benzotriazoles. However, it can be susceptible to ion suppression from matrix components, which can affect quantification. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. jfda-online.com APCI is generally better for analyzing less polar, more volatile, and thermally stable compounds. nationalmaglab.org The analyte is vaporized in a heated nebulizer before being ionized by a corona discharge. jfda-online.com While ESI is more commonly reported for HOBt analysis, APCI could be a viable alternative, especially if matrix effects in ESI are significant and the analyte has sufficient thermal stability. nationalmaglab.org

Spectrophotometric Determination Methods (e.g., pKa Measurements)

UV-Visible spectrophotometry is a robust and accessible technique used for quantitative analysis and for determining important physicochemical properties like the acid dissociation constant (pKa). process-insights.com Benzotriazoles exhibit characteristic UV absorption due to their aromatic structure. process-insights.com By measuring the UV spectra of a series of solutions with known concentrations, a calibration model can be developed for quantitative purposes. process-insights.com

This technique is particularly valuable for determining the pKa of 5-HOBt and its derivatives. jcsp.org.pkjcsp.org.pk The method involves measuring the absorbance of the compound in a series of buffered solutions across a range of pH values. researchgate.net As the pH changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, leading to changes in the UV-Vis absorption spectrum. ijper.org By plotting absorbance against pH, a sigmoidal curve is generated, and the pKa can be determined from the inflection point. nih.gov Such studies have been performed for HOBt and its derivatives in mixtures of acetonitrile and water, which is relevant to the solvent conditions often used in peptide synthesis. jcsp.org.pkjcsp.org.pk

| Compound | pKa | Reference |

|---|---|---|

| 1-Hydroxybenzotriazole (B26582) (HOBt) | 9.18 | jcsp.org.pk |

| 1-Hydroxy-6-chlorobenzotriazole | 8.28 | jcsp.org.pk |

| 1-Hydroxy-6-trifluoromethylbenzotriazole | 8.10 | jcsp.org.pk |

| 1-Hydroxy-6-nitrobenzotriazole | 6.60 | jcsp.org.pk |

| 7-Aza-1-hydroxybenzotriazole (HOAt) | 8.28 | jcsp.org.pk |

| 4-Aza-1-hydroxybenzotriazole | 7.40 | jcsp.org.pk |

Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| 5-HOBt | This compound |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 7-Aza-1-hydroxybenzotriazole |

| BTri | 1H-Benzotriazole |

| 5-MeBT | 5-Methyl-1H-benzotriazole |

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The accurate quantification of this compound (HOBt) in environmental and biological samples is contingent upon effective sample preparation and extraction. These matrices are often complex, containing a multitude of interfering substances that can affect the sensitivity and accuracy of analytical instruments. Therefore, robust extraction protocols are essential to isolate HOBt from the sample matrix, concentrate it, and remove interfering components prior to analysis. The choice of method depends heavily on the matrix type, the physicochemical properties of the target analyte, and the subsequent analytical technique to be employed.

Protocols for Environmental Matrices

Water Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a predominant technique for the preconcentration and cleanup of benzotriazoles, including HOBt and its derivatives, from various water matrices such as drinking water, surface water, and wastewater effluent. kwrwater.nlnih.gov The methodology involves passing the water sample through a solid sorbent material that retains the analyte of interest, while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent.

Key parameters that are optimized for SPE include the type of sorbent, sample pH, loading flow rate, and the composition of the elution solvent. nih.govdiva-portal.org For polar compounds like benzotriazoles, polymeric sorbents are often employed. The pH of the sample is typically adjusted to an acidic range to ensure the analytes are in a neutral form, enhancing their retention on the sorbent. kwrwater.nluva.nl Automated on-line SPE systems coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for high-throughput analysis, offering simplicity, high sensitivity, and reduced manual handling. nih.gov

Interactive Data Table: SPE Protocols for Benzotriazoles in Water

| Analyte(s) | SPE Sorbent | Sample pH | Elution Solvent | Recovery (%) | Detection Limit | Reference |

| Six polar 1H-benzotriazoles | Polymeric | Low pH | Not Specified | 45-125 | 0.01 µg/L | kwrwater.nl |

| Nine benzotriazole UV stabilizers | Polar Advantage II | Optimized | Not Specified | 76-114 | 0.21-2.17 ng/L | nih.gov |

| Five benzotriazoles including 5-Cl-BT | HLB Cartridge | Not Specified | Methanol/Water | 87.8-125.6 | 1.9-3.2 µg/L | nih.gov |

Soil and Sediment Samples: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective technique for extracting a wide range of analytes, including benzotriazoles, from complex solid matrices like soil and sediment. nih.govresearchgate.net Originally developed for pesticide residue analysis in food, its application has expanded to environmental monitoring due to its simplicity, speed, and minimal solvent usage. nih.govsepscience.com

The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and hydrated, often with water, followed by extraction with an organic solvent, typically acetonitrile. sepscience.comrestek.com Partitioning is induced by adding salts, such as anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl), which helps to separate the acetonitrile layer from the aqueous/solid phase. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. nih.gov Common sorbents include primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and graphitized carbon black (GCB) for pigment removal. nih.govresearchgate.net After vortexing and centrifugation, the cleaned extract is ready for analysis.

Modifications to the standard QuEChERS protocol are often necessary for different soil and sediment types to optimize recovery and cleanup efficiency. restek.comresearchgate.net

Interactive Data Table: QuEChERS Protocol Parameters for Soil

| Target Analytes | Extraction Solvent | Salting-Out Agents | d-SPE Sorbents | Recovery (%) | Reference |

| 24 multiclass pesticides | Acetonitrile | Not specified | Not specified | ~73 (median) | nih.gov |

| 18 carbamate and triazole pesticides | Acetone and Dichloromethane (B109758) | Not specified | Not specified | 64.7-104.7 | researchgate.net |

Protocols for Biological Matrices

Plasma and Serum: Liquid-Liquid and Solid-Phase Extraction

The analysis of HOBt in biological fluids like plasma and serum requires efficient methods to remove proteins and other endogenous components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for this purpose. lcms.czresearchgate.net

In LLE, an immiscible organic solvent is used to extract the analyte from the aqueous plasma or serum sample. lcms.cz The choice of solvent is critical and depends on the polarity of HOBt. Protein precipitation is often a preliminary step, achieved by adding a solvent like acetonitrile or methanol. nih.gov

SPE offers a more controlled and often cleaner extraction compared to LLE. lcms.cz Reversed-phase SPE sorbents are typically used, where the plasma sample is loaded, followed by a washing step to remove interferences, and finally, elution of the target analyte with an organic solvent. lcms.cz

Interactive Data Table: Extraction Methods for Plasma

| Method | Key Steps | Analytes | Recovery (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Extraction with ethyl acetate after protein precipitation. | Antineoplastic drugs | Not specified | researchgate.net |

| Solid-Phase Extraction (SPE) | Sample loading, wash step, elution with organic solvent. | Pharmaceuticals, steroids, drugs of abuse | Not specified | lcms.cz |

| Protein Precipitation | Addition of acidic acetonitrile or methanol. | Metabolites | Not specified | nih.gov |

Urine: Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE)

Urine is another important biological matrix for monitoring exposure to various compounds. Supported liquid extraction (SLE) and LLE are effective techniques for preparing urine samples. SLE is analogous to LLE but involves immobilizing the aqueous urine sample on an inert support material. lcms.cznih.gov An immiscible organic solvent is then passed through the support to extract the analytes. lcms.cz This technique avoids issues like emulsion formation that can occur with traditional LLE. nih.gov

For LLE in urine, a common procedure involves mixing the urine sample with an organic solvent (e.g., acetonitrile), followed by a step to induce phase separation, which can be achieved by adding salts or by low-temperature partitioning. scirp.org The organic layer containing the analyte is then collected for analysis. Automated SLE workflows have been developed to improve efficiency and reduce hands-on time for high-throughput clinical analysis. nih.gov

Interactive Data Table: Extraction Methods for Urine

| Method | Extraction Solvent | Key Features | Recovery (%) | Reference |

| Automated Supported Liquid Extraction (SLE) | Not Specified | High-throughput, reduced hands-on time. | 92.5-99.0 | nih.gov |

| Liquid-Liquid Extraction with Low Temperature Partitioning (LLE-LTP) | Acetonitrile | Low solvent consumption, high-throughput. | Not specified | scirp.org |

Biological and Pharmacological Relevance of 5 Hydroxybenzotriazole Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

While specific structure-activity relationship (SAR) studies for 5-hydroxybenzotriazole derivatives are not available, the broader research on benzotriazole (B28993) analogues provides valuable insights into the structural features that govern their antiviral activity. These studies can help to infer the potential impact of a hydroxyl group at the 5-position.

Research on N-(4-(R-2H-benzo[d] nih.govresearchgate.netnih.govtriazol-2-yl)phenyl)-4-R'-benzamides and related ureas has concluded that the N-(4-(2H-benzo[d] [1-3] triazol-2-yl)phenyl-R-amide scaffold is a promising framework for developing new antiviral molecules. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The nature and position of substituents on both the benzotriazole ring and the phenylamide moiety have been shown to significantly influence antiviral potency and selectivity.

For instance, in a series of benzo[d] nih.govresearchgate.netnih.govtriazol-1(2)-yl derivatives, the presence of chlorine atoms at the 4 and 5 positions of the benzotriazole ring appeared to be beneficial for activity against Coxsackievirus B5. nih.gov The replacement of these chlorine atoms with methyl groups resulted in inactive compounds. nih.gov This highlights the importance of electron-withdrawing groups at these positions. A hydroxyl group is also an electron-donating group by resonance and electron-withdrawing by induction, so its effect would need to be empirically determined.

Furthermore, modifications to the side chains attached to the benzotriazole core have been explored. In one study, the substitution of an amine group with 3,4,5-trimethoxybenzoyl or p-chlorobenzoyl groups led to an increase in antiviral activity against Coxsackievirus B5, with EC50 values decreasing to 18.5 and 9 µM for the respective compounds. nih.gov

The position of substituents also plays a critical role. For example, an intermediate with a side chain at the C-3′ position showed moderate activity against CVB5, which was enhanced upon further substitution. nih.gov These findings collectively suggest that a systematic exploration of substituents on the benzotriazole ring, including the hydroxyl group at various positions, is warranted to delineate a clear SAR for antiviral activity.

Exploration of Potential Biological Targets and Mechanisms of Action

The precise biological targets and mechanisms of action for this compound derivatives in viral inhibition remain to be elucidated. However, studies on other benzotriazole analogues have begun to shed light on their potential modes of action.

For certain benzotriazole-based compounds active against Coxsackievirus B5, the mechanism of action is thought to occur at an early stage of the viral life cycle. researchgate.netdntb.gov.uanih.gov Time-of-addition assays with a hit compound, 18e , indicated that it interferes with the early phases of infection, possibly by disrupting viral attachment to the host cell. nih.govresearchgate.netdntb.gov.uanih.gov It was noted that this compound did not exhibit virucidal activity, meaning it does not directly inactivate the virus particle itself. nih.govresearchgate.netdntb.gov.uanih.gov Instead, it appears to protect cells from viral infection. nih.govresearchgate.netdntb.gov.ua

In the context of HIV-1, benzotriazole and benzotriazine analogues have been shown to reactivate latent HIV by inhibiting the SUMOylation of STAT5, which in turn increases STAT5 transcriptional activity and its binding to the HIV long terminal repeat. nih.gov While 1-hydroxybenzotriazole (B26582) was less potent in this assay, it points to a potential mechanism involving the modulation of host cell signaling pathways.

For other benzotriazole derivatives, molecular modeling studies have suggested potential interactions with viral enzymes. For example, some active compounds are thought to interact with the binding site of the poliovirus helicase. researchgate.net The general mechanisms of antiviral drugs often involve blocking viral entry, inhibiting genome replication, or preventing viral release from infected cells. ebsco.com It is plausible that this compound derivatives could act through one or more of these established antiviral mechanisms. Further research, including enzymatic assays and structural biology studies, is necessary to identify the specific molecular targets and delineate the precise mechanism of action for this particular class of compounds.

Q & A

Basic: What are the common synthetic routes for 5-Hydroxybenzotriazole, and what experimental factors influence reaction yield?

Methodological Answer:

Synthesis typically involves hydroxylation of benzotriazole derivatives under controlled conditions. For example, metabolic studies using rat liver microsomes suggest oxidative pathways (e.g., cytochrome P450-mediated oxidation) can yield this compound, though at low rates . In synthetic chemistry, solvent choice (e.g., DMF or THF), catalysts (e.g., Cu(I) for Ullmann-type coupling), and temperature (60–100°C) critically affect yield . Optimize stepwise purification (e.g., column chromatography) to isolate the product from byproducts like 4-hydroxy isomers.

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

Use a combination of:

- HPLC : Verify purity (>95%) with a C18 column and UV detection at 254 nm .

- NMR Spectroscopy : Confirm structure via H and C NMR peaks; hydroxy groups typically show broad singlets at δ 9–11 ppm .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]) with theoretical mass (e.g., 136.04 g/mol for CHNO) .

- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

Systematic literature reviews should prioritize peer-reviewed studies and databases like NIST Chemistry WebBook . Cross-reference in vitro (e.g., microsomal assays ) and in silico (e.g., QSAR models) data to identify species-specific metabolism. For conflicting results, replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use LC-MS/MS to quantify metabolites. Address discrepancies by validating analytical methods with certified reference materials .

Advanced: What experimental design considerations are critical for studying the stability of this compound under varying storage conditions?

Methodological Answer:

Design accelerated stability studies with:

- Temperature Gradients : Test −20°C (long-term), +4°C (short-term), and room temperature .

- Light Exposure : Use UV/vis lamps to simulate photodegradation.

- Humidity Control : Store samples in desiccators with silica gel or saturated salt solutions.

Analyze degradation products via HPLC-DAD and compare with stability-indicating methods outlined in ICH guidelines .

Advanced: How can researchers assess the toxicological profile of this compound when in vivo data are limited?

Methodological Answer:

Apply read-across strategies using structurally related benzotriazoles (e.g., 1,2,3-benzotriazole) and prioritize in vitro assays:

- Ames Test : Screen for mutagenicity with Salmonella strains TA98 and TA100 .

- Hepatotoxicity Assays : Use HepG2 cells to measure IC values.

- Physicochemical Modeling : Estimate bioaccumulation potential (log P) and persistence using EPI Suite .

Advanced: How should researchers interpret conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

Reconcile discrepancies by:

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl to assess hydrogen bonding.

- Crystallography : Compare experimental XRD data with computational predictions (e.g., DFT-optimized structures) .

- Contaminant Screening : Use GC-MS to detect volatile impurities affecting IR spectra .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Documentation : Maintain SDS sheets and batch-specific CoAs .

Advanced: What strategies are effective for evaluating the environmental impact of this compound when ecotoxicological data are absent?

Methodological Answer:

- QSAR Models : Predict aquatic toxicity (e.g., EC for Daphnia magna) using EPI Suite .

- Soil Mobility Studies : Conduct column leaching tests with varying pH (4–9) and organic matter content .

- Degradation Kinetics : Monitor hydrolysis half-lives under UV light and microbial activity .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed Protocols : Specify reaction times, solvent batches, and equipment (e.g., microwave synthesizer settings) .

- Batch Records : Document Lot/Batch numbers of starting materials and catalysts .

- Interlab Validation : Share samples with collaborating labs for independent verification .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.